

RIPK1-IN-4: A Comprehensive Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of **RIPK1-IN-4**, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This document details its mechanism of action, experimental protocols for its evaluation, and its role in the context of RIPK1 signaling pathways.

Chemical Structure and Properties

RIPK1-IN-4 is a small molecule inhibitor belonging to the furo[2,3-d]pyrimidine series. It is a potent, selective, type II kinase inhibitor that targets the DLG-out inactive conformation of RIPK1.[1]

Below is a table summarizing the key chemical properties of **RIPK1-IN-4**.



Property	Value	Reference
Molecular Formula	C23H23N5O2	[2]
Molecular Weight	401.46 g/mol	[2]
CAS Number	1481641-08-0	[2]
Appearance	Crystalline solid	
Solubility	Soluble in DMSO (≥ 200 mg/mL)	[2]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 6 months	[2]

Mechanism of Action and Biological Activity

RIPK1-IN-4 functions as a highly selective inhibitor of RIPK1 kinase activity. It binds to an allosteric site on the kinase, stabilizing an inactive conformation and preventing the autophosphorylation required for its activation.[1][3] This inhibitory activity has been quantified in various biochemical and cellular assays.

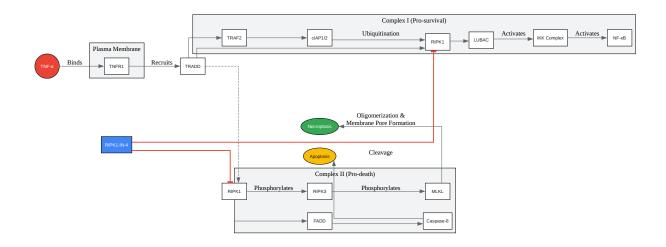
Assay	IC ₅₀	Reference
RIPK1 Kinase Assay	16 nM	[4]
ADP-Glo Kinase Assay	10 nM	[4]

The inhibition of RIPK1 by **RIPK1-IN-4** has significant implications for modulating cellular pathways involved in inflammation and cell death, particularly necroptosis.

The RIPK1 Signaling Pathway in Necroptosis

RIPK1 is a critical regulator of cellular stress responses, including the programmed cell death pathway known as necroptosis. The following diagram illustrates the central role of RIPK1 in the TNF- α induced necroptosis pathway.





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Caption: TNF-α induced RIPK1 signaling pathway leading to either cell survival or necroptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize **RIPK1-IN-4**.



RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced in the phosphorylation reaction.



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Caption: Workflow for the ADP-Glo™ kinase assay to measure RIPK1 inhibition.

Detailed Protocol:

· Kinase Reaction:

- Prepare a reaction mixture containing recombinant human RIPK1 (amino acids 1-327),
 myelin basic protein (MBP) as a substrate, and ATP in a kinase reaction buffer.
- Add RIPK1-IN-4 at various concentrations (typically in a serial dilution) or a vehicle control (DMSO).
- Initiate the reaction by adding ATP.
- Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

ADP Detection:

- Add ADP-Glo[™] Reagent to each well to terminate the kinase reaction and consume any unreacted ATP. Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP.



 Incubate for 30-60 minutes at room temperature to allow the luciferase-driven reaction to stabilize.

Data Analysis:

- Measure the luminescence signal using a plate-reading luminometer.
- The luminescence is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of RIPK1-IN-4.
- Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: Inhibition of TNF-α-induced Necroptosis

This assay assesses the ability of **RIPK1-IN-4** to protect cells from necroptotic cell death induced by TNF- α .

Detailed Protocol:

- Cell Culture:
 - Plate a suitable cell line (e.g., human monocytic U937 cells or mouse L929 fibrosarcoma cells) in a 96-well plate and allow them to adhere overnight.
- Treatment:
 - Pre-treat the cells with various concentrations of RIPK1-IN-4 for a specified time (e.g., 1 hour).
 - Induce necroptosis by adding a combination of TNF-α and a pan-caspase inhibitor (e.g., z-VAD-fmk). The caspase inhibitor is necessary to block apoptosis and channel the cell death pathway towards necroptosis.
- Viability Assessment:
 - After an incubation period (e.g., 24 hours), measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by measuring lactate



dehydrogenase (LDH) release into the culture medium.

- Data Analysis:
 - Normalize the viability data to untreated controls.
 - Calculate the EC₅₀ value, which represents the concentration of RIPK1-IN-4 that provides
 50% protection from TNF-α-induced necroptosis.

In Vivo Model: TNF-α Induced Lethal Shock in Mice

This model evaluates the in vivo efficacy of RIPK1-IN-4 in a systemic inflammation model.[5]

Detailed Protocol:

- Animal Model:
 - Use a standard mouse strain, such as C57BL/6.[5]
- Dosing and Challenge:
 - Administer RIPK1-IN-4 or a vehicle control to the mice via an appropriate route (e.g., oral gavage).
 - After a defined pre-treatment period, induce lethal shock by intraperitoneal injection of a high dose of recombinant mouse TNF-α.[6]
- · Monitoring and Endpoints:
 - Monitor the mice for signs of hypothermia by measuring rectal temperature at regular intervals.[6]
 - Record survival rates over a period of 48-72 hours.
- Data Analysis:
 - Compare the survival curves and changes in body temperature between the treated and vehicle control groups.



 A significant increase in survival and attenuation of hypothermia in the RIPK1-IN-4 treated group indicates in vivo efficacy.

Synthesis of RIPK1-IN-4

A detailed synthesis protocol for **RIPK1-IN-4** is described in the supplementary information of the primary publication by Harris PA, et al. (2013). The synthesis involves a multi-step process, typically starting from commercially available precursors and utilizing standard organic chemistry reactions to construct the furo[2,3-d]pyrimidine core and append the necessary side chains. Researchers should refer to the original publication for the specific reaction conditions, purification methods, and characterization data.

Conclusion

RIPK1-IN-4 is a valuable research tool for investigating the role of RIPK1 in various physiological and pathological processes. Its high potency and selectivity make it an excellent probe for dissecting the intricacies of the necroptosis pathway and exploring the therapeutic potential of RIPK1 inhibition in inflammatory and neurodegenerative diseases. The experimental protocols detailed in this guide provide a solid foundation for researchers to effectively utilize and evaluate this important small molecule inhibitor.

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